Absolute (3S,4R) Stereochemistry Versus Racemic trans Mixture: Functional Agonist Versus Mixed Agonist/Antagonist Activity at MC4R
In a direct head-to-head comparison within the trans-4-phenylpyrrolidine-3-carboxamide series, the (3S,4R)-configured diastereomer 20f-1 displayed potent MC4R agonist activity with Ki = 11 nM and EC₅₀ = 24 nM, whereas the (3R,4S)-diastereomer 20f-2 exhibited antagonist activity with Ki = 8.6 nM and IC₅₀ = 65 nM [1]. Although the target compound is the methyl ester rather than the carboxamide, its (3S,4R) configuration maps directly onto the agonist pharmacophore, providing stereochemical control for downstream agonist development.
| Evidence Dimension | MC4R functional activity (agonist vs. antagonist) dictated by absolute configuration at C3 and C4 |
|---|---|
| Target Compound Data | (3S,4R) configuration: precursor to MC4R agonist pharmacophore (carboxamide analog 20f-1: Ki = 11 nM, EC₅₀ = 24 nM) |
| Comparator Or Baseline | (3R,4S) diastereomer: MC4R antagonist pharmacophore (carboxamide analog 20f-2: Ki = 8.6 nM, IC₅₀ = 65 nM); racemic mixture: confounding mixed agonist/antagonist activity |
| Quantified Difference | Stereochemical inversion at C3/C4 converts an agonist (EC₅₀ = 24 nM) into an antagonist (IC₅₀ = 65 nM) with >600-fold functional selectivity reversal |
| Conditions | Human MC4R expressed in CHO cells; [¹²⁵I]-NDP-α-MSH binding assay; cAMP functional assay (Jiang et al., 2007) |
Why This Matters
Procurement of the (3S,4R) enantiomer rather than the racemate or (3R,4S) isomer is mandatory for any program seeking MC4R agonism, as the wrong stereochemistry produces the opposite pharmacology.
- [1] Jiang W, Tran JA, Tucci FC, Fleck BA, Hoare SR, Markison S, Wen J, Chen CW, Marinkovic D, Arellano M, Foster AC, Chen C. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorg Med Chem Lett. 2007 Dec 1;17(23):6546-52. doi: 10.1016/j.bmcl.2007.09.079. View Source
